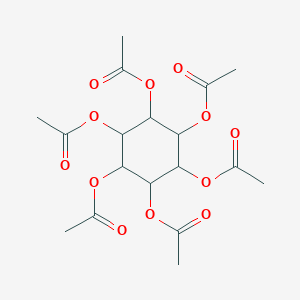

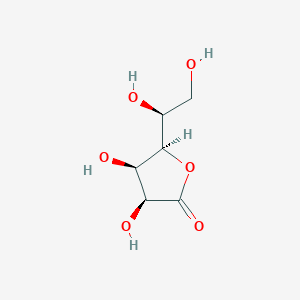

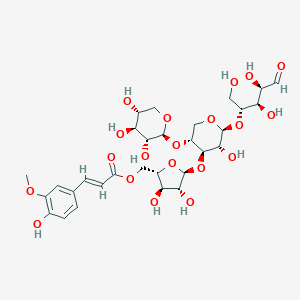

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate, commonly known as PACE, is a synthetic compound that has been extensively used in scientific research. It belongs to the family of cyclohexyl esters and is a white crystalline powder. PACE has gained popularity due to its unique properties that make it an ideal candidate for various research applications.

Scientific Research Applications

Metabolic Pathways and Imaging Applications

The clinical use of PET imaging with acetate derivatives, such as (11)C-acetate, has provided valuable insights into metabolic processes in various diseases. Initially employed in cardiology for studying myocardial oxygen metabolism, (11)C-acetate PET has expanded into oncology, particularly for evaluating tumors that are not well-identified by (18)F-FDG PET, such as well-differentiated hepatocellular carcinoma. This tracer's versatility is underscored by its ability to participate in energy production and lipid synthesis pathways, making it a promising tool for both cardiological and oncological research (Grassi et al., 2012).

Biodegradability of Acetate Derivatives

The environmental impact and biodegradability of cellulose acetate-based materials have been thoroughly reviewed. Cellulose acetate, used in various consumer products, undergoes degradation through biological, chemical, and photochemical mechanisms. Enhancements in its biodegradability, particularly through the incorporation of additives like titanium dioxide, have significant implications for reducing the environmental persistence of these materials. This research informs the development of consumer products with improved environmental profiles (Puls et al., 2011).

Antimicrobial Applications

The antimicrobial properties of peracetic acid, a strong disinfectant derived from acetate, have been extensively reviewed. Its effectiveness against a broad spectrum of pathogens, combined with its environmental benefits such as the lack of persistent toxic residues, positions peracetic acid as a superior choice for wastewater treatment. This review highlights the potential of acetate derivatives in environmental sanitation and public health (Kitis, 2004).

properties

IUPAC Name |

(2,3,4,5,6-pentaacetyloxycyclohexyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUHHTBVTRBESD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925122 |

Source

|

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1254-38-2 |

Source

|

| Record name | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)